molecular formula C20H25N3O5 B14779691 Lenalidomide-C6-acid

Lenalidomide-C6-acid

Cat. No.: B14779691
M. Wt: 387.4 g/mol
InChI Key: YEOPNJABOAOYEU-UHFFFAOYSA-N
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Description

Lenalidomide-C6-acid is a derivative of thalidomide, known for its immunomodulatory, antiangiogenic, and antineoplastic properties. It is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies . This compound has shown significant efficacy in clinical settings, making it a crucial component in modern cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C6-acid typically involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the desired compound . The final step involves hydrogenation using a 10% palladium on carbon (Pd/C) catalyst in water and methanesulfonic acid at 90 psi pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C6-acid undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic acid, DMF, K2CO3, and Pd/C . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is characterized by its high purity and efficacy in clinical applications .

Scientific Research Applications

Lenalidomide-C6-acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-C6-acid is unique due to its enhanced efficacy and reduced side effects compared to thalidomide. It has a more favorable safety profile and is more potent in its therapeutic effects .

Conclusion

This compound is a vital compound in the field of cancer therapy, with significant applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and favorable safety profile make it a valuable therapeutic agent in the treatment of various hematologic malignancies.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

7-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]heptanoic acid

InChI

InChI=1S/C20H25N3O5/c24-17-10-9-16(19(27)22-17)23-12-14-13(20(23)28)6-5-7-15(14)21-11-4-2-1-3-8-18(25)26/h5-7,16,21H,1-4,8-12H2,(H,25,26)(H,22,24,27)

InChI Key

YEOPNJABOAOYEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCC(=O)O

Origin of Product

United States

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